6-[4-(6-fluoro-1,3-benzoxazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine
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Overview
Description
6-[4-(6-fluoro-1,3-benzoxazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine is a complex organic compound that features a purine core substituted with a piperazine ring and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(6-fluoro-1,3-benzoxazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine typically involves multiple steps. One common approach starts with the preparation of the benzoxazole ring, which can be synthesized from 2-aminophenol and a fluorinated carboxylic acid derivative under acidic conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction using piperazine and a suitable leaving group on the benzoxazole ring.
The purine core is synthesized separately, often starting from a substituted guanine or adenine derivative. The final step involves coupling the purine core with the piperazine-benzoxazole intermediate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[4-(6-fluoro-1,3-benzoxazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or benzoxazole rings using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-[4-(6-fluoro-1,3-benzoxazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety may bind to active sites on enzymes, inhibiting their activity, while the piperazine ring can interact with receptor proteins, modulating their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-3-(4-piperidinyl)-1,2-benzoxazole
- 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine
- 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole
Uniqueness
6-[4-(6-fluoro-1,3-benzoxazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine is unique due to its combination of a purine core with a benzoxazole-piperazine moiety. This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds. Its potential for diverse applications in medicinal chemistry and material science further highlights its uniqueness.
Properties
IUPAC Name |
6-fluoro-2-[4-(9-methylpurin-6-yl)piperazin-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN7O/c1-23-10-21-14-15(23)19-9-20-16(14)24-4-6-25(7-5-24)17-22-12-3-2-11(18)8-13(12)26-17/h2-3,8-10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVGPQXQDMRSCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC5=C(O4)C=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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